

Application Notes and Protocols: Determination of Andamertinib (PLB1004) IC50 in EGFR Mutant Cells

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Andamertinib (PLB1004) is a potent and irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Avistone Biotechnology.[1][2] It is a mono-anilino-pyrimidine small molecule designed to target various EGFR mutations implicated in non-small cell lung cancer (NSCLC), including classical activating mutations (Exon 19 deletions and L858R), the T790M resistance mutation, and notoriously difficult-to-treat exon 20 insertion mutations.[1][3] Preclinical data have demonstrated that Andamertinib exhibits a high degree of selectivity for mutant EGFR over wild-type EGFR, suggesting a potentially favorable therapeutic window.[1] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Andamertinib in EGFR mutant cancer cell lines, a critical parameter for evaluating its potency and cellular activity.

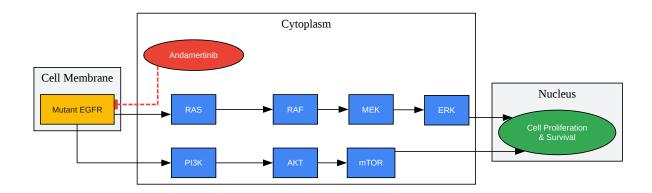
Mechanism of Action

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][5] In certain cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.

Andamertinib exerts its therapeutic effect by covalently binding to the ATP-binding site within the kinase domain of mutant EGFR. This irreversible inhibition blocks the downstream signaling



cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inducing apoptosis and inhibiting tumor growth.[4][5]



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Figure 1: Mechanism of Andamertinib in EGFR Mutant Cells.

Data Presentation: In Vitro Activity of Andamertinib

Andamertinib has demonstrated potent inhibitory activity against a range of EGFR mutations in preclinical studies. The IC50 values vary depending on the specific mutation. Below is a summary of the reported in vitro activity of **Andamertinib**.



EGFR Mutation	Cell Line/Enzyme Assay	IC50 (nM)
Exon 20 Insertions	Various	25.67 - 316.6
Exon 19 Deletion	Not Specified	Potent Activity Reported
L858R	Not Specified	Potent Activity Reported
T790M	Not Specified	Potent Activity Reported

Note: The IC50 values for Exon 20 insertion mutations are presented as a range based on available preclinical data.[3] Specific IC50 values for individual Exon 19 deletion, L858R, and T790M mutations have been reported as potent but are not publicly available in a detailed breakdown.[1][2]

Experimental Protocols

The following is a detailed protocol for determining the IC50 of **Andamertinib** in EGFR mutant cancer cell lines using a common cell viability assay, such as the MTT or CellTiter-Glo® assay.

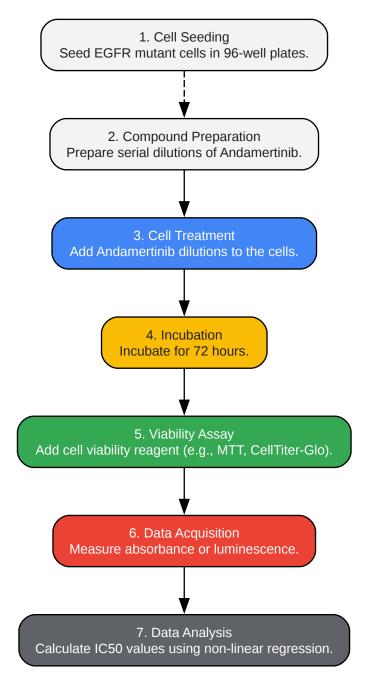
Materials and Reagents

- EGFR mutant cancer cell lines (e.g., NCI-H1975 [L858R, T790M], HCC827 [delE746-A750],
 Ba/F3 cells engineered to express specific EGFR mutations)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
- Andamertinib (PLB1004)
- Dimethyl sulfoxide (DMSO)
- 96-well clear or opaque-walled tissue culture plates



- Cell viability reagent (e.g., MTT solution [5 mg/mL in PBS] or CellTiter-Glo® Luminescent
 Cell Viability Assay kit)
- Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
- Plate reader (absorbance or luminescence)

Experimental Workflow





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Figure 2: Experimental workflow for IC50 determination.

Step-by-Step Protocol

- Cell Seeding:
 - Culture EGFR mutant cells in T-75 flasks until they reach 70-80% confluency.
 - Trypsinize the cells, resuspend them in complete culture medium, and perform a cell count.
 - $\circ~$ Seed the cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 μL of complete culture medium.
 - Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Compound Preparation:
 - Prepare a 10 mM stock solution of Andamertinib in DMSO.
 - Perform a serial dilution of the Andamertinib stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.1 nM to 10 μM).
 - Also, prepare a vehicle control containing the same final concentration of DMSO as the highest Andamertinib concentration.
- Cell Treatment:
 - Carefully remove the culture medium from the 96-well plates.
 - Add 100 μL of the various concentrations of Andamertinib or the vehicle control to the respective wells.
 - Include wells with untreated cells as a positive control for cell viability.
- Incubation:



- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Cell Viability Assay (MTT Assay Example):
 - After the 72-hour incubation, add 20 μL of MTT solution (5 mg/mL) to each well.
 - Incubate the plates for an additional 4 hours at 37°C.
 - Carefully aspirate the medium containing MTT from each well.
 - Add 150 μL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
 - Gently shake the plates for 10-15 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (from wells with medium only) from all readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicletreated control cells (set as 100% viability).
 - Plot the percentage of cell viability against the logarithm of the Andamertinib concentration.
 - Use a non-linear regression model (sigmoidal dose-response curve) with software such as GraphPad Prism to calculate the IC50 value.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for determining the IC50 of **Andamertinib** in EGFR mutant cell lines. The potent and selective inhibitory activity of **Andamertinib** against various clinically relevant EGFR mutations underscores its potential as a promising therapeutic agent for NSCLC. Accurate and



reproducible determination of its IC50 is fundamental for further preclinical and clinical development.

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- To cite this document: BenchChem. [Application Notes and Protocols: Determination of Andamertinib (PLB1004) IC50 in EGFR Mutant Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613523#ic50-determination-of-andamertinib-in-egfr-mutant-cells]

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